Benzamide, N-hydroxy-2-(phosphonooxy)-

Description

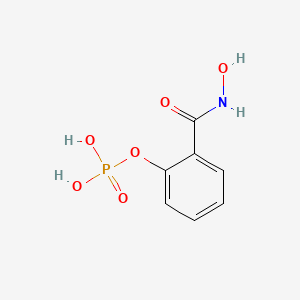

Benzamide, N-hydroxy-2-(phosphonooxy)- is a benzamide derivative characterized by a hydroxylamine group (-NHOH) at the benzamide nitrogen and a phosphonooxy (-OPO₃H₂) substituent at the 2-position of the aromatic ring. The phosphonooxy group may enhance solubility or serve as a hydrolyzable moiety for prodrug activation, similar to phosphoramidate-based nucleotide analogs .

Properties

CAS No. |

56070-32-7 |

|---|---|

Molecular Formula |

C7H8NO6P |

Molecular Weight |

233.12 g/mol |

IUPAC Name |

[2-(hydroxycarbamoyl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C7H8NO6P/c9-7(8-10)5-3-1-2-4-6(5)14-15(11,12)13/h1-4,10H,(H,8,9)(H2,11,12,13) |

InChI Key |

FAYVJGMNVBANPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NO)OP(=O)(O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)OP(=O)(O)O |

Synonyms |

2-carbohydroxamidophenyl phosphate o-carbohydroxamidophenyl phosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Hydroxy Benzamide Derivatives

describes seven N-hydroxy benzamide analogs with varying substituents (e.g., piperazine, chlorophenyl, methoxyphenyl). Key comparisons include:

Table 1: Physical and Structural Properties of Selected N-Hydroxy Benzamides

Comparison with Target Compound :

- Phosphonooxy vs. Carbamoylmethyl Groups: The phosphonooxy group in the target compound likely increases polarity and hydrolytic susceptibility compared to carbamoylmethyl substituents in compounds. This could influence pharmacokinetics or prodrug activation .

- Thermal Stability: The target compound’s melting point may differ significantly due to the bulky phosphonooxy group, which could disrupt crystallinity compared to chlorophenyl or methoxyphenyl analogs .

Phosphoramidate and Phosphonylated Analogs

highlights phosphoramidate prodrugs (e.g., compounds 21f, 24a) with phosphoryl-linked groups, offering insights into hydrolytic behavior and bioactivity:

Table 2: Phosphoramidate vs. Phosphonooxy Benzamides

Key Differences :

- Bioactivation Pathways: Phosphonooxy benzamides may undergo hydrolysis by phosphatases to release active metabolites, akin to phosphoramidate prodrugs . However, the benzamide scaffold (vs. nucleosides in ) suggests distinct target specificity, possibly for enzymes like histone deacetylases (HDACs) or nicotinic receptors .

- Synthetic Challenges: Phosphonooxy groups require specialized phosphorylation steps, whereas carbamoylmethyl groups () are synthesized via amide coupling .

Benzamide-Based Neurological Modulators

and describe benzamide analogs (e.g., compound 1: 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs).

Comparison Highlights :

- Substituent Effects: The allyloxy and pyridinyl groups in compound 1 enhance selectivity for α4β2 nAChRs (IC₅₀ = 6.0 µM). In contrast, the phosphonooxy group in the target compound may confer distinct electronic effects or steric hindrance, altering receptor interaction .

- SAR Insights: Electron-withdrawing groups (e.g., phosphonooxy) could reduce binding affinity compared to electron-donating substituents (e.g., methoxy) in nAChR ligands .

Research Implications and Gaps

- Functional Role of Phosphonooxy: Further studies are needed to determine whether the phosphonooxy group in the target compound acts as a prodrug moiety, a solubility enhancer, or a direct pharmacophore.

- Biological Screening : Priority targets should include HDACs, nAChRs, and phosphatases, given structural parallels to compounds in –4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.